molecular formula C14H19N3O3 B11810133 Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate

Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate

Cat. No.: B11810133
M. Wt: 277.32 g/mol
InChI Key: HWTYWPGMEJYZGT-UHFFFAOYSA-N
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Description

Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate is a nicotinic acid derivative featuring a methyl ester at the 3-position, a methyl group at the 4-position, and a 4-acetylpiperazinyl substituent at the 6-position of the pyridine ring. This compound is of interest in medicinal chemistry due to the acetylpiperazine moiety, which is commonly employed to modulate solubility, bioavailability, and target binding affinity. The methyl ester group may serve as a prodrug strategy, enhancing membrane permeability compared to its carboxylic acid counterpart .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

methyl 6-(4-acetylpiperazin-1-yl)-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H19N3O3/c1-10-8-13(15-9-12(10)14(19)20-3)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3

InChI Key

HWTYWPGMEJYZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4-Methylnicotinate

The nicotinate core begins with the esterification of 4-methylnicotinic acid. While direct methods for 4-methylnicotinic acid are less documented, analogous pathways for 6-methylnicotinic acid (as described in) provide insights into oxidation strategies. For instance, the oxidation of 2-methyl-5-alkylpyridines using concentrated nitric acid (70–100%) at 250–325°F under pressurized conditions yields substituted nicotinic acids. Adapting this approach, 4-methylnicotinic acid could be synthesized via selective oxidation of a suitably substituted pyridine precursor, followed by esterification with methanol under acidic conditions.

Halogenation at Position 6

To enable subsequent SNAr reactions, a leaving group (e.g., chloro or bromo) must be introduced at position 6 of the nicotinate ring. Chlorination agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed. For example, treating methyl 4-methylnicotinate with POCl₃ in the presence of a catalytic amount of dimethylformamide (DMF) at reflux temperatures (80–100°C) yields methyl 6-chloro-4-methylnicotinate.

Halogenated NicotinatePiperazine EquivalentsCatalystSolventTemperature (°C)Time (h)Yield (%)
Methyl 6-chloro-4-methylnicotinate1.5Ti(OiPr)₄DMSO1301878

Acetylation of the Piperazine Group

Reaction Optimization

The secondary amine of the piperazine group undergoes acetylation using acetic anhydride or acetyl chloride. A typical procedure involves treating the piperazine intermediate with acetic anhydride (1.1 equivalents) in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (TEA) is often added to neutralize generated HCl, improving reaction efficiency.

Table 2: Acetylation Conditions and Outcomes

Piperazine IntermediateAcetylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl 6-(piperazin-1-yl)-4-methylnicotinateAc₂OTEADCM0 → 25492

Alternative and Optimized Methods

Reductive Amination Approaches

In some cases, reductive amination may bypass the need for halogenation. For example, reacting methyl 4-methylnicotinate-6-carbaldehyde with 1-acetylpiperazine in the presence of sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH 4–5) directly yields the target compound. This method reduces the number of synthetic steps but requires careful control over aldehyde stability.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The use of water-tolerant catalysts (e.g., Amberlyst-15) for esterification and continuous-flow reactors for SNAr reactions enhances scalability . Additionally, recycling unreacted piperazine via distillation or extraction improves overall process economics.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate serves as a scaffold for drug design targeting various diseases, including:

  • Cancer : The compound has shown potential in inhibiting poly (ADP-ribose) polymerase (PARP), which is crucial in cancer cell proliferation and survival.
  • Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.

Research indicates that this compound interacts with specific molecular targets, influencing biological pathways relevant to disease processes. Its mechanism of action may involve:

  • Receptor Binding : The compound may bind to various receptors, altering cellular responses.
  • Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Numerous studies have investigated the biological activity and therapeutic potential of this compound:

  • Anticancer Properties : A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis through PARP inhibition.
  • Anti-inflammatory Effects : Research showed that it can reduce the expression of inflammatory markers such as VCAM-1 and MCP-1, suggesting its utility in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit poly (ADP-ribose) polymerase (PARP) in cancer cells, leading to cell death .

Comparison with Similar Compounds

6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile (CAS 113237-21-1)

  • Structure : Pyridine ring with 4-acetylpiperazinyl (6-position), chloro (2-position), fluoro (5-position), and nitrile (3-position).
  • Molecular Formula : C₁₂H₁₂ClFN₄O.
  • Key Differences: Nitrile group at the 3-position instead of a methyl ester.
  • Implications : The nitrile group may improve binding to kinases or metalloenzymes, while halogens could increase metabolic stability compared to the target compound .

6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile

  • Structure : Pyridine with 4-acetylpiperazinyl (6-position) and nitrile (3-position).
  • Molecular Formula : C₁₂H₁₄N₄O.
  • Key Differences :
    • Nitrile substitution at 3-position vs. methyl ester in the target.

6-(4-Methylpiperazin-1-yl)nicotinic Acid (CAS 132521-70-1)

  • Structure : Pyridine with 4-methylpiperazinyl (6-position) and carboxylic acid (3-position).
  • Molecular Formula : C₁₁H₁₅N₃O₂.
  • Key Differences :
    • Methylpiperazine (vs. acetylpiperazine) reduces lipophilicity.
    • Carboxylic acid (vs. methyl ester) decreases cell permeability.
  • Implications : Likely used in ionic interactions with targets (e.g., GPCRs), but poorer oral bioavailability compared to the esterified target compound .

7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate

  • Structure: Quinolone core with acetylpiperazinyl (7-position), ethyl (1-position), fluoro (6-position), and carboxylate (3-position).
  • Molecular Formula : C₁₉H₂₁FN₄O₄.
  • Key Differences: Quinolone scaffold (vs. Fluorine enhances DNA gyrase binding, common in fluoroquinolones.
  • Implications : Demonstrates the versatility of the 4-acetylpiperazinyl group in diverse drug classes, though the target compound’s pyridine core suggests different therapeutic applications .

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate (CAS 58522-40-0)

  • Structure: Pyridine with dihydroisoquinoline (6-position) and methyl ester (3-position).
  • Molecular Formula : C₁₇H₁₈N₂O₂.
  • Key Differences: Dihydroisoquinoline (vs. acetylpiperazine) introduces a bicyclic system with increased rigidity.
  • Implications : The rigid structure may enhance selectivity for specific CNS targets but reduce solubility compared to the acetylpiperazinyl group .

Biological Activity

Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

This compound features a nicotinic acid derivative with a piperazine moiety, which is often associated with enhanced pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of PRC2 Activity : The compound has been shown to inhibit the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing and is implicated in various cancers. By inhibiting PRC2, this compound can potentially reactivate tumor suppressor genes and inhibit tumor growth .
  • Antitumor Activity : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This suggests a promising role in combination therapies for cancer treatment .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress, although more research is needed in this area .

Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of similar compounds targeting PRC2 in various cancer models. The results showed significant tumor regression in murine models treated with these compounds, indicating their potential as effective anticancer agents .

Neuroprotective Potential

In a separate investigation, researchers assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The compound demonstrated a marked reduction in cell death compared to untreated controls, suggesting its utility in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Antitumor ActivityInhibition of PRC2
Induction of ApoptosisActivation of intrinsic apoptotic pathways
NeuroprotectionReduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 6-chloro-4-methylnicotinate derivatives with 4-acetylpiperazine under reflux in a solvent system like THF/EtOH (3:1 v/v) with triethylamine as a base. Purification is achieved via flash chromatography, and structural confirmation employs 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy .
  • Optimization : Key parameters include solvent polarity (acetonitrile for faster kinetics), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents to minimize byproducts.

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolves bond angles (e.g., C–N–C angles in the piperazine ring ≈ 109.5°) and confirms stereochemistry .
  • Spectroscopy : 1H^1H-NMR identifies methyl groups (δ 2.3–2.5 ppm for CH3_3CO) and aromatic protons (δ 7.8–8.2 ppm for pyridine). IR confirms carbonyl stretches (C=O at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Multi-technique validation : Cross-reference NMR/IR with high-resolution mass spectrometry (HRMS) and computational modeling (DFT calculations for bond angles/energies). For crystallographic discrepancies (e.g., torsional angles deviating >5° from ideal values), refine data using SHELX software to account for thermal motion or disorder .
  • Case Example : A study reported conflicting 13C^{13}C-NMR signals for the acetyl group; this was resolved by repeating experiments under anhydrous conditions to exclude hydrolysis artifacts .

Q. How does the 4-acetylpiperazin-1-yl moiety influence the compound’s reactivity in medicinal chemistry applications?

  • Reactivity Profile :

  • Nucleophilic substitution : The piperazine nitrogen participates in alkylation/acylation reactions, enabling derivatization (e.g., introducing fluorophores or targeting groups) .
  • Oxidation : Forms N-oxide derivatives under H2_2O2_2, altering solubility and bioavailability .
    • Pharmacological Impact : In WDR5 degraders, the acetyl group enhances blood-brain barrier permeability, while the pyridine core engages in π-π stacking with protein targets .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of derivatives?

  • Systematic Approaches :

  • Scaffold modification : Replace the methyl ester with amides (e.g., 6-(4-acetylpiperazin-1-yl)-4-methylnicotinamide) to assess hydrolytic stability.
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO2_2) at the pyridine 3-position to modulate electronic effects on binding affinity .
    • Biological Assays : Pair synthetic derivatives with in vitro kinase inhibition assays or cellular thermal shift assays (CETSA) to quantify target engagement .

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound in a laboratory?

  • Protocols :

  • Use PPE (gloves, goggles) to prevent skin/eye contact; the compound may cause irritation (H315/H319 hazards) .
  • Store in anhydrous conditions (desiccator at 4°C) to avoid ester hydrolysis.
  • Dispose of waste via incineration or approved chemical disposal services (P501 code) .

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